![molecular formula C12H13NO5 B15147372 5-[(2-Methylpropanoyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B15147372.png)
5-[(2-Methylpropanoyl)amino]benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylpropanamido)benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids. This compound is characterized by the presence of two carboxyl groups (-COOH) attached to a benzene ring, along with a 2-methylpropanamido group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylpropanamido)benzene-1,3-dicarboxylic acid typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Acylation of Aniline: Aniline is acylated with 2-methylpropanoic acid chloride in the presence of a base such as pyridine to form 2-methylpropanamido benzene.
Carboxylation: The resulting compound is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxyl groups, forming 5-(2-methylpropanamido)benzene-1,3-dicarboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methylpropanamido)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-(2-Methylpropanamido)benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemical compounds.
Wirkmechanismus
The mechanism of action of 5-(2-methylpropanamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of Mur ligases (MurC–MurF), which are crucial enzymes in the biosynthesis of bacterial peptidoglycan. By inhibiting these enzymes, the compound disrupts the formation of the bacterial cell wall, leading to bacterial cell death.
Molecular Pathways: The inhibition of Mur ligases affects the intracellular stages of peptidoglycan biosynthesis, preventing the assembly of the pentapeptide part of the monomer unit.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,3-dicarboxylic acid: Similar structure but lacks the 2-methylpropanamido group.
2,5-Dimethylpyrrole derivatives: Similar inhibitory activity against Mur ligases.
Phthalic acid derivatives: Structurally related but with different functional groups.
Uniqueness
5-(2-Methylpropanamido)benzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activity. Its ability to inhibit multiple Mur ligases makes it a valuable compound in the development of new antibacterial agents .
Eigenschaften
Molekularformel |
C12H13NO5 |
|---|---|
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
5-(2-methylpropanoylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H13NO5/c1-6(2)10(14)13-9-4-7(11(15)16)3-8(5-9)12(17)18/h3-6H,1-2H3,(H,13,14)(H,15,16)(H,17,18) |
InChI-Schlüssel |
RAIHVIXHSQSYAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


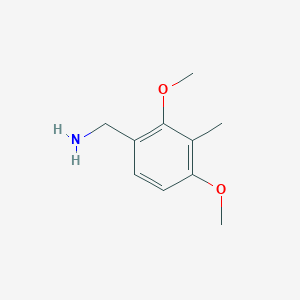
![[(2-Methylfuran-3-yl)methyl]hydrazine](/img/structure/B15147296.png)

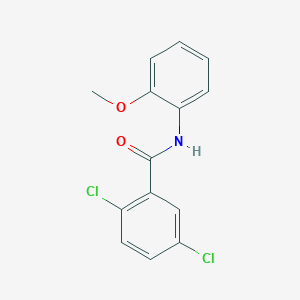
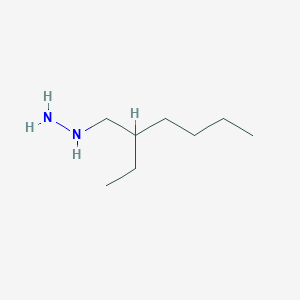
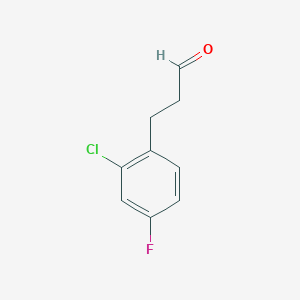
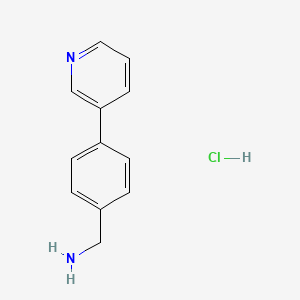
![N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B15147351.png)

![S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride](/img/structure/B15147358.png)

![N'-[2-(1H-indol-1-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B15147370.png)

![2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B15147389.png)
